2-borono-1H-indole-7-carboxylic acid
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Overview
Description
2-borono-1H-indole-7-carboxylic acid is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-borono-1H-indole-7-carboxylic acid typically involves the reaction of indole derivatives with boronic acids. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl or heteroaryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-borono-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the boronic acid group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-borono-1H-indole-7-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-borono-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The indole ring can interact with various receptors and enzymes, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness
2-borono-1H-indole-7-carboxylic acid is unique due to the presence of both a boronic acid group and a carboxylic acid group on the indole ring. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-borono-1H-indole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO4/c12-9(13)6-3-1-2-5-4-7(10(14)15)11-8(5)6/h1-4,11,14-15H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIIFFGDRFNQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C(=CC=C2)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.98 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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